1-(2,4,6-Trimethylbenzenesulfonyl)piperazine
Overview
Description
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine is a chemical compound with the molecular formula C13H20N2O2S and a molecular weight of 268.38 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2,4,6-trimethylbenzenesulfonyl group. It is used primarily in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-(Mesitylsulfonyl)piperazine is a derivative of piperazine, which is known to have a broad range of targets. Piperazine compounds are known to mediate their anthelmintic action by generally paralyzing parasites . .
Mode of Action
It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm
Biochemical Pathways
It’s known that piperazine derivatives can inhibit efflux pumps, which are often involved in multi-drug resistance in bacteria
Pharmacokinetics
Buspirone has a volume of distribution of 5.3 L/kg, a systemic clearance of about 1.7 L/h/kg, an elimination half-life of about 2.5 hours and the pharmacokinetics are linear over the dose range 10 to 40mg
Result of Action
Given its potential role in inhibiting efflux pumps
Action Environment
It’s known that the compound is a solid with a white to pale brown color, soluble in polar solvents like water, alcohol, and ketone, and slightly soluble in non-polar solvents like alkanes
Biochemical Analysis
Cellular Effects
The cellular effects of 1-(Mesitylsulfonyl)piperazine are currently unknown. Other piperazine derivatives have been shown to have significant effects on cellular processes. For example, some piperazine compounds have been found to induce apoptosis in cancer cells
Temporal Effects in Laboratory Settings
Other piperazine derivatives have been shown to have long-lived phosphorescence lifetimes , suggesting that 1-(Mesitylsulfonyl)piperazine could have similar properties.
Preparation Methods
The synthesis of 1-(2,4,6-Trimethylbenzenesulfonyl)piperazine typically involves the reaction of piperazine with 2,4,6-trimethylbenzenesulfonyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of piperazine derivatives with reduced sulfonyl groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazine and sulfone derivatives .
Scientific Research Applications
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting neurological disorders and cancer.
Comparison with Similar Compounds
1-(2,4,6-Trimethylbenzenesulfonyl)piperazine can be compared with other sulfonyl-substituted piperazines, such as:
- 1-(2,4-Dimethylbenzenesulfonyl)piperazine
- 1-(2,6-Dimethylbenzenesulfonyl)piperazine
- 1-(2,4,6-Trimethylphenylsulfonyl)piperazine
These compounds share similar structural features but differ in the number and position of methyl groups on the benzene ring. The unique substitution pattern in this compound imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-8-11(2)13(12(3)9-10)18(16,17)15-6-4-14-5-7-15/h8-9,14H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLXLSWPGNPGPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCNCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201250444 | |
Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222544-33-4 | |
Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=222544-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2,4,6-Trimethylphenyl)sulfonyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201250444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.